![molecular formula C52H83NO17 B12686984 20-Dihydro-20-O-phenyl macrocin CAS No. 91662-23-6](/img/structure/B12686984.png)
20-Dihydro-20-O-phenyl macrocin
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Overview
Description
20-Dihydro-20-O-phenyl macrocin is a derivative of the macrolide antibiotic macrocin. Macrolides are a class of antibiotics characterized by their large macrocyclic lactone rings. These compounds are known for their effectiveness against a variety of bacterial infections, particularly those caused by gram-positive bacteria. The modification at the C-20 position with a phenyl group enhances its antibacterial properties and broadens its spectrum of activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Dihydro-20-O-phenyl macrocin typically involves the modification of the parent compound, macrocin. The process begins with the reduction of macrocin to 20-dihydro macrocin, followed by the introduction of a phenyl group at the C-20 position. This can be achieved through a series of chemical reactions, including hydrogenation and phenylation, under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of biocatalysts and fermentation processes may also be explored to enhance the production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
20-Dihydro-20-O-phenyl macrocin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the macrocyclic ring or the phenyl group.
Substitution: The phenyl group at the C-20 position can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify potential new antibiotics .
Scientific Research Applications
20-Dihydro-20-O-phenyl macrocin has several scientific research applications:
Chemistry: It is used as a model compound for studying macrolide synthesis and modification.
Biology: The compound is studied for its antibacterial properties and its mechanism of action against bacterial cells.
Medicine: Research focuses on its potential as a new antibiotic for treating resistant bacterial infections.
Industry: It is explored for use in veterinary medicine and as a feed additive to promote animal health
Mechanism of Action
The mechanism of action of 20-Dihydro-20-O-phenyl macrocin involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding prevents the elongation of the peptide chain, leading to the death of the bacterial cell. The phenyl group at the C-20 position enhances its binding affinity and broadens its spectrum of activity against various bacterial strains .
Comparison with Similar Compounds
Similar Compounds
Tylosin: Another macrolide antibiotic with a similar structure but different modifications.
Desmycosin: A derivative of tylosin with modifications at different positions.
Lactenocin: Another macrolide with a similar macrocyclic ring structure
Uniqueness
20-Dihydro-20-O-phenyl macrocin is unique due to the phenyl group at the C-20 position, which enhances its antibacterial properties and broadens its spectrum of activity. This modification makes it more effective against resistant bacterial strains compared to its counterparts .
Properties
CAS No. |
91662-23-6 |
---|---|
Molecular Formula |
C52H83NO17 |
Molecular Weight |
994.2 g/mol |
IUPAC Name |
(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-phenoxyethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C52H83NO17/c1-13-39-35(27-64-51-48(62-12)47(61-11)43(57)31(5)66-51)23-28(2)19-20-37(54)29(3)24-34(21-22-63-36-17-15-14-16-18-36)45(30(4)38(55)25-40(56)68-39)70-50-44(58)42(53(9)10)46(32(6)67-50)69-41-26-52(8,60)49(59)33(7)65-41/h14-20,23,29-35,38-39,41-51,55,57-60H,13,21-22,24-27H2,1-12H3/b20-19+,28-23+/t29-,30+,31-,32-,33+,34+,35-,38-,39-,41+,42-,43-,44-,45-,46+,47-,48-,49+,50+,51?,52-/m1/s1 |
InChI Key |
XCXVEDQZWPFTRN-PBKRHZJDSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCOC4=CC=CC=C4)C)\C)COC5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O)OC)OC |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCOC4=CC=CC=C4)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
Origin of Product |
United States |
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